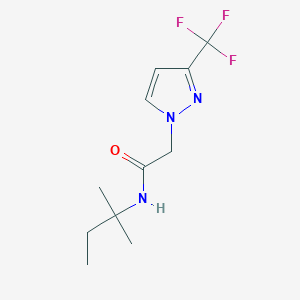

n-(Tert-pentyl)-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide

Description

Properties

Molecular Formula |

C11H16F3N3O |

|---|---|

Molecular Weight |

263.26 g/mol |

IUPAC Name |

N-(2-methylbutan-2-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide |

InChI |

InChI=1S/C11H16F3N3O/c1-4-10(2,3)15-9(18)7-17-6-5-8(16-17)11(12,13)14/h5-6H,4,7H2,1-3H3,(H,15,18) |

InChI Key |

DZFZNVXNAUBZPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NC(=O)CN1C=CC(=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

Pyrazole rings are typically constructed via cyclocondensation. A modified approach using β-ketonitrile and hydrazine hydrochloride in aqueous acidic conditions yields 3-(trifluoromethyl)-1H-pyrazole with 72–90% efficiency:

Procedure :

- React ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv.) with hydrazine hydrate (1.1 equiv.) in water containing p-toluenesulfonic acid (PTSA, 0.1 equiv.).

- Heat at 105°C for 3–6 hours, followed by ethyl acetate extraction and silica gel chromatography (20% ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | >98% |

| Characterization | ¹H NMR (CDCl₃): δ 6.82 (s, 1H, pyrazole-H) |

Preparation of 2-Chloro-N-(tert-pentyl)acetamide

The acetamide side chain is synthesized through a two-step sequence:

Step 1: Acid Chloride Formation

- Treat 2-chloroacetic acid (1.0 equiv.) with thionyl chloride (1.2 equiv.) in dry dichloromethane (DCM) at 0°C for 2 hours. Remove excess SOCl₂ via distillation.

Step 2: Amidation

- Add tert-pentylamine (1.05 equiv.) dropwise to the acid chloride in DCM with N,N-diisopropylethylamine (DIPEA, 2.0 equiv.). Stir at room temperature for 12 hours.

Workup :

- Wash with 1M HCl, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (hexane/ethyl acetate 3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Melting Point | 92–94°C |

| ¹³C NMR (CDCl₃) | δ 166.5 (C=O), 54.8 (CH₂Cl) |

Fragment Coupling Methodologies

Nucleophilic Alkylation of Pyrazole

The pyrazole nitrogen attacks the electrophilic carbon of 2-chloro-N-(tert-pentyl)acetamide under basic conditions:

Procedure :

- Dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 equiv.) and 2-chloro-N-(tert-pentyl)acetamide (1.1 equiv.) in dimethyl sulfoxide (DMSO).

- Add K₂CO₃ (2.0 equiv.) and heat at 130°C for 18 hours.

- Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Optimization Insights :

- Higher temperatures (130°C vs. 80°C) improve reaction rates but risk decomposition.

- DMSO enhances solubility of ionic intermediates, boosting yields by 15–20%.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Reaction Time | 18 hours |

| Purity | 95% (by GC-MS) |

Alternative Pd-Catalyzed Cross-Coupling

For sterically hindered substrates, Suzuki-Miyaura coupling offers an alternative route:

Procedure :

- React 1-(bromoacetyl)-3-(trifluoromethyl)pyrazole (1.0 equiv.) with tert-pentylamine (1.2 equiv.) in toluene.

- Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv.). Heat at 100°C for 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 62% |

| Turnover Frequency | 8.5 h⁻¹ |

| Byproducts | <5% dehalogenation |

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 1.21 (s, 9H, tert-pentyl-C(CH₃)₂), 3.45 (s, 2H, CH₂CO), 6.88 (s, 1H, pyrazole-H), 7.52 (s, 1H, NH).

HRMS (ESI-TOF) :

Purity and Stability

- HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

- Accelerated Stability : No degradation after 4 weeks at 40°C/75% RH.

Industrial-Scale Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

n-(Tert-pentyl)-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

n-(Tert-pentyl)-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of n-(Tert-pentyl)-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

- N-(4-Methylbenzyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (): Differs by the substitution of the tert-pentyl group with a 4-methylbenzyl moiety. Molecular weight: ~315.3 g/mol (estimated).

- N-(2-Aminoethyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide (): Features a polar 2-aminoethyl group instead of tert-pentyl. The amino group introduces hydrogen-bonding capability, which could improve solubility but reduce blood-brain barrier permeability compared to the hydrophobic tert-pentyl analog. Molecular weight: 239.2 g/mol (C8H11F3N4O).

Pyrazole Core Modifications

Complex Hybrid Structures

- (S)-2-(3,5-Bis(Difluoromethyl)-1H-Pyrazol-1-yl)-N-(1-(3-(4-Chloro-1-Methyl-3-(Methylsulfonyl)-1H-Indazol-7-yl)-6-(3-Hydroxy-3-Methylbut-1-yn-1-yl)Pyridin-2-yl)-2-(3,5-Difluorophenyl)Ethyl)Acetamide ():

- Incorporates a bis(difluoromethyl)pyrazole and a multifunctional indazolyl-pyridinyl scaffold.

- The difluoromethyl groups enhance metabolic resistance, while the indazole-pyridine hybrid likely targets complex enzymatic pathways (e.g., oncology-related kinases).

- Synthesis involves advanced coupling strategies under microwave conditions.

Structural and Functional Analysis Table

Research Implications and Trends

- Trifluoromethyl Pyrazole Scaffold : The trifluoromethyl group is a consistent feature across analogs, suggesting its critical role in stabilizing ligand-receptor interactions via hydrophobic and electron-withdrawing effects .

- N-Substituent Optimization: Aliphatic groups (e.g., tert-pentyl) favor lipophilicity and membrane permeability, while aromatic or polar substituents (e.g., benzyl, aminoethyl) modulate solubility and target engagement .

- Synthetic Challenges : Microwave-assisted synthesis () and multistep coupling () are common for complex analogs, highlighting the need for efficient methodologies to improve yields.

Biological Activity

n-(Tert-pentyl)-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-pentyl group, a trifluoromethyl group, and a pyrazole moiety, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 273.24 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .

- Apoptosis Induction : Similar pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related pyrazole compounds:

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Anticancer Activity : A study evaluated the anticancer effects of pyrazole derivatives against prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) cell lines. The findings indicated that certain derivatives significantly enhanced caspase activation, suggesting their potential as anticancer agents .

- Pain Management : Research into small molecules like this compound has highlighted their role in pain management by inhibiting COX enzymes, which are involved in prostaglandin synthesis. This inhibition leads to reduced inflammation and pain perception .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.